molecular formula C4H9ClN2S B2620834 Thiomorpholin-3-imine hydrochloride CAS No. 179685-20-2

Thiomorpholin-3-imine hydrochloride

Cat. No.: B2620834
CAS No.: 179685-20-2
M. Wt: 152.64
InChI Key: STHMLYNOSSMXOM-UHFFFAOYSA-N
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Description

Thiomorpholin-3-imine hydrochloride (CAS 179685-20-2) is a chemical compound with the molecular formula C4H9ClN2S and a molecular weight of 152.64 g/mol . It is a valuable building block in organic synthesis and medicinal chemistry research, particularly as a precursor for the synthesis of various thiomorpholine derivatives . The thiomorpholine scaffold is of significant interest in drug discovery; for instance, it has been utilized in the development of potent and selective inhibitors like AZD8055, where the substitution of a morpholine ring with a thiomorpholine was a key optimization step that improved cellular potency . This highlights the role of such structures in fine-tuning the properties of kinase inhibitors. Furthermore, related thiomorpholine compounds are known to undergo bioactivation pathways. Research on L-thiomorpholine-3-carboxylic acid indicates that it can be metabolized by enzymes such as L-amino acid oxidase, leading to the formation of reactive intermediates including an imine . This mechanism underscores the relevance of thiomorpholin-3-imine derivatives in biochemical and toxicological studies, particularly in investigating bioactivation and cytotoxicity. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle the material appropriately in a laboratory setting .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-1,4-thiazin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHMLYNOSSMXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179685-20-2
Record name thiomorpholin-3-imine hydrochloride
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Synthetic Methodologies and Chemical Precursor Design

Diverse Synthetic Routes to Thiomorpholin-3-imine Hydrochloride

The construction of the thiomorpholine (B91149) core and the introduction of the imine functionality can be achieved through various synthetic pathways. The choice of route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.

A common approach to the synthesis of complex heterocyclic molecules like this compound involves a multi-step reaction sequence. A plausible route could begin with the synthesis of the thiomorpholine ring, followed by the formation of the imine.

One potential multistep synthesis could start from readily available precursors such as cysteamine (B1669678) hydrochloride and a suitable three-carbon electrophile. The initial step would involve the formation of the thiomorpholine ring. For instance, the reaction of cysteamine with a protected β-chloropropionitrile could yield a thiomorpholine-3-carbonitrile (B1377458) intermediate. Subsequent reduction of the nitrile group to an amine, followed by imine formation and deprotection, would lead to the desired product.

Hypothetical Multi-step Synthesis of this compound:

StepReactantsReagents/ConditionsProduct
1Cysteamine hydrochloride, 3-ChloropropionitrileBase (e.g., NaH), THF, 0 °C to rtThiomorpholine-3-carbonitrile
2Thiomorpholine-3-carbonitrileReducing agent (e.g., LiAlH4), Ether, 0 °C3-(Aminomethyl)thiomorpholine
33-(Aminomethyl)thiomorpholineAldehyde/Ketone, Acid catalyst, Toluene, Dean-StarkCorresponding imine
4Imine intermediateHCl in EtherThis compound

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. A potential one-pot approach for this compound could involve a multicomponent reaction.

For example, a reaction between cysteamine, a suitable carbonyl compound, and a source of cyanide (e.g., trimethylsilyl (B98337) cyanide) in the presence of a catalyst could potentially lead to the direct formation of an α-aminonitrile intermediate, which could then cyclize to form the thiomorpholine ring and subsequently be converted to the imine in the same pot. Such a strategy would be highly atom-economical and efficient. Another plausible one-pot method involves the reaction of amines, isocyanates, aldehydes, and chloroform (B151607) in the presence of a base under ultrasonic conditions to yield imino-thiazolidinones, a related heterocyclic structure nih.gov. This suggests the feasibility of a similar multicomponent approach for thiomorpholine-based imines.

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, catalytic methods, and atom economy.

The direct synthesis of imines from amines often utilizes transition metal catalysis, which aligns well with green chemistry principles by enabling more efficient and selective transformations. rsc.org For the synthesis of the thiomorpholine precursor, a continuous flow generation method has been developed using a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which are low-cost starting materials. nih.gov This method can be conducted under highly concentrated conditions with a low amount of photocatalyst, leading to a quantitative yield of the intermediate. nih.gov The use of water or other environmentally friendly solvents, where possible, would further enhance the green credentials of the synthesis. Additionally, designing one-pot syntheses, as discussed previously, inherently adheres to green chemistry principles by reducing waste and energy consumption.

Precursor Design and Chemical Transformations Leading to the Imine Moiety

The formation of the imine functionality is a critical step in the synthesis of this compound. This typically involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone, often in the presence of an acid catalyst. redalyc.orgyoutube.com

In the context of this compound, the key precursor would be a thiomorpholine derivative bearing a primary amino group at the 3-position. The design of this precursor is paramount. One strategy involves the synthesis of thiomorpholin-3-one, which can then be converted to the corresponding thione. Reaction of the thione with an aminating agent could then yield the desired imine.

Alternatively, starting with a precursor that already contains the nitrogen atom at the correct position, such as a derivative of 2-amino-3-mercaptopropanoic acid, could be a more direct approach. Cyclization of this precursor with a suitable two-carbon electrophile would directly lead to a thiomorpholine derivative with a functional group at the 3-position that can be readily converted to an imine.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free imine base with hydrochloric acid in a suitable solvent like ether or isopropanol.

Control of Stereochemistry and Regioselectivity in Synthesis

The control of stereochemistry and regioselectivity is a significant challenge in the synthesis of substituted heterocycles like this compound. Regioselectivity becomes important when using unsymmetrical precursors, where cyclization can potentially lead to different isomers. Careful choice of protecting groups and reaction conditions is necessary to direct the reaction towards the desired regioisomer.

Stereochemistry comes into play if the thiomorpholine ring is substituted, creating one or more stereocenters. For instance, if a substituted cysteamine or a chiral three-carbon unit is used as a precursor, the resulting thiomorpholine ring will be chiral.

The development of asymmetric synthetic routes to produce enantiomerically pure or enriched chiral analogues of this compound is of significant interest, particularly for their potential applications in medicinal chemistry and as chiral ligands in catalysis. mdpi.comnih.govbeilstein-journals.org

Asymmetric synthesis can be achieved through several strategies:

Use of Chiral Precursors: Starting the synthesis with an enantiomerically pure precursor, such as a chiral amino acid derivative, is a straightforward way to introduce chirality into the final molecule. For example, using an enantiopure derivative of cysteine could lead to a chiral thiomorpholine-3-carboxylic acid, which can then be converted to the chiral imine.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral imines and related amines, transition-metal catalyzed asymmetric hydrogenation is a powerful tool. nih.gov Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can effectively reduce a prochiral imine or a related precursor to a chiral amine with high enantioselectivity. mdpi.com Organocatalysis, using small chiral organic molecules as catalysts, also presents a viable and often more environmentally friendly alternative for the asymmetric synthesis of chiral amines and their derivatives. beilstein-journals.org

Diastereoselective and Enantioselective Methodologies

The synthesis of stereochemically pure this compound presents a significant challenge due to the presence of a stereocenter at the C3 position. Diastereoselective and enantioselective methodologies are therefore crucial for accessing specific stereoisomers of this compound. These strategies typically rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reaction.

One of the most logical and established approaches to the asymmetric synthesis of 3-substituted thiomorpholines is the use of chiral precursors derived from the chiral pool. L-cysteine, a naturally occurring amino acid, is an ideal starting material as it possesses the required stereochemistry at the carbon atom that will become the C3 position of the thiomorpholine ring.

A plausible enantioselective route begins with the protection of the functional groups of L-cysteine to prevent unwanted side reactions. The carboxylic acid can be converted into a suitable precursor for the imine functionality, such as a nitrile or an amide. For instance, the conversion of the carboxylic acid of an N-protected cysteine derivative to a nitrile would set the stage for the final imine formation. The subsequent reaction with a suitable two-carbon electrophile, such as 1,2-dibromoethane (B42909) or a protected 2-aminoethyl halide, would lead to the cyclization and formation of the thiomorpholine ring. The final step would involve the conversion of the nitrile group to the imine, for example, through a controlled reduction or by reaction with a suitable organometallic reagent, followed by hydrolysis.

Alternatively, a polymer-supported stereoselective synthesis has been reported for related thiomorpholine-3-carboxylic acid derivatives, which could be adapted for the synthesis of this compound. nih.gov In this approach, Fmoc-Cys(Trt)-OH is immobilized on a solid support. nih.gov Subsequent N-alkylation and N-acylation, followed by cleavage from the resin with a reagent cocktail containing triethylsilane, can lead to the stereoselective formation of the thiomorpholine ring with a defined configuration at the C3 position. nih.gov The resulting chiral thiomorpholine-3-carboxylic acid could then be converted to the desired imine through a series of functional group transformations.

Another powerful strategy for achieving enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. rsc.org For the synthesis of a chiral thiomorpholine derivative, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. The diastereoselective cyclization of this precursor would then be influenced by the steric and electronic properties of the chiral auxiliary. After the formation of the thiomorpholine ring with the desired stereochemistry, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Biocatalysis offers a highly efficient and selective method for the synthesis of chiral heterocycles. Imine reductases (IREDs) have been successfully employed for the enantioselective reduction of prochiral 3,6-dihydro-2H-1,4-thiazines to yield chiral thiomorpholines with excellent enantiomeric excess. researchgate.net A potential pathway to chiral thiomorpholin-3-imine could involve the enzymatic reduction of a corresponding 3,6-dihydro-2H-1,4-thiazine precursor that bears a suitable functional group at the 3-position, which can then be converted to the imine.

The following table summarizes representative data from studies on the stereoselective synthesis of related thiomorpholine derivatives, illustrating the high levels of stereocontrol that can be achieved using these methodologies.

PrecursorMethodProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Immobilized Fmoc-Cys(Trt)-OHPolymer-supported synthesis with triethylsilane(R)-Thiomorpholine-3-carboxylic acid derivative>95:5- nih.gov
Prochiral 3,6-dihydro-2H-1,4-thiazineBiocatalytic reduction with Imine Reductase(R)-3-substituted thiomorpholine-up to >99% researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Fundamental Reactivity of the Imine Functionality

The reactivity of thiomorpholin-3-imine hydrochloride is largely dictated by the chemical behavior of its imine (C=N) functional group. This group's reactivity is characterized by its susceptibility to both nucleophilic additions and electrophilic attacks, making it a versatile center for various chemical transformations.

The carbon atom of the imine group in thiomorpholin-3-imine is electrophilic, making it a prime target for nucleophilic attack. This is a fundamental reaction of imines, analogous to the nucleophilic addition to carbonyl compounds. unizin.org A wide array of nucleophiles, including organometallic reagents, enolates, and amines, can add to the imine carbon. researchgate.netresearchgate.net

The general mechanism for nucleophilic addition to an imine begins with the attack of the nucleophile on the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate. unizin.orglibretexts.org Subsequent protonation of the nitrogen atom yields the final addition product. The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. unizin.orgrsc.org The rate of imine formation and its subsequent reactions are often pH-dependent, with an optimal pH range typically between 4 and 5. rsc.org

Table 1: Examples of Nucleophilic Addition Reactions with Imines

NucleophileProduct TypeReaction ConditionsReference
Grignard Reagents (R-MgX)Secondary AminesEther solvents researchgate.net
Organolithium Reagents (R-Li)Secondary AminesEther solvents researchgate.net
Hydrazonesα-Hydrazino AldehydesWater, Ru-catalysis researchgate.net
Alcohols (R-OH)Amino EthersBase (DBU/Cs2CO3) researchgate.net
Malonatesβ-Amino Esters- researchgate.net

This table provides generalized examples of nucleophilic additions to imines. Specific conditions for this compound may vary.

Tautomerism and Isomerization Processes in this compound

Tautomerism, the interconversion of constitutional isomers, is a key aspect of the chemistry of this compound. libretexts.org The most significant tautomeric relationship for this compound is the imine-enamine equilibrium.

Imines can exist in equilibrium with their enamine tautomers. numberanalytics.comnumberanalytics.com This process involves the migration of a proton from the α-carbon to the nitrogen atom, with a concurrent shift of the double bond from C=N to C=C. youtube.compbworks.com

The general equilibrium is as follows:

Imine <=> Enamine

The mechanism for this tautomerization can be catalyzed by either acid or base. pbworks.com In a base-catalyzed mechanism, a base removes a proton from the α-carbon to form a resonance-stabilized carbanion, which is then protonated on the nitrogen to yield the enamine. nih.gov

While keto-enol tautomerism is a well-known phenomenon in carbonyl compounds, the analogous imine-enamine tautomerism is central to the reactivity of imines. libretexts.org The enamine form, with its nucleophilic α-carbon, can participate in various reactions, such as aldol-type additions and Michael additions. numberanalytics.com

The position of the imine-enamine tautomeric equilibrium is significantly influenced by both the solvent and the nature of substituents on the molecule. numberanalytics.comnih.gov

Solvent Effects: The polarity of the solvent plays a crucial role in determining which tautomer is favored. numberanalytics.com Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. jlu.edu.cnmdpi.com For instance, in some systems, polar protic solvents like water or methanol (B129727) can favor the enamine form, while non-polar solvents may favor the imine form. numberanalytics.commdpi.com Theoretical studies on similar heterocyclic systems have shown that dielectric media can differentially stabilize one tautomer over another. jlu.edu.cnrsc.org The dipole moment of the tautomers is a key factor; the tautomer with the larger dipole moment is generally more stabilized in polar solvents. sid.ir

Substituent Effects: The electronic properties of substituents on the thiomorpholine (B91149) ring or the imine nitrogen can also shift the equilibrium. Electron-donating groups can stabilize the enamine form by increasing the electron density on the nitrogen, while electron-withdrawing groups may favor the imine form. numberanalytics.com Steric factors, such as bulky substituents, can also influence the tautomeric ratio by destabilizing one form over the other. pbworks.com

Table 2: Influence of Solvent on Tautomeric Equilibrium (General Trends)

Solvent PropertyFavored Tautomer (General Trend)RationaleReference
High Polarity / Dielectric ConstantMore Polar TautomerStabilization of charge separation numberanalytics.comjlu.edu.cn
Hydrogen Bond Donating AbilityEnamine (can act as H-bond acceptor)Specific solvent-solute interactions mdpi.com
Hydrogen Bond Accepting AbilityImine (can act as H-bond donor)Specific solvent-solute interactions mdpi.com

This table illustrates general trends observed for imine-enamine equilibria. The specific behavior of this compound would require experimental determination.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The imine functionality of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. uomustansiriyah.edu.iq Specifically, imines can act as dipolarophiles or be converted into 1,3-dipoles for [3+2] cycloaddition reactions.

Azomethine imines, which can be generated from imines, are 1,3-dipoles that react with various dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. rsc.org These reactions are often highly regioselective and can be used to synthesize complex nitrogen-containing heterocycles. mdpi.com The cycloaddition of nitrile imines to alkenes, for example, leads to the formation of pyrazoline rings. mdpi.com

Furthermore, intramolecular cycloadditions or cyclization reactions following an initial intermolecular reaction can lead to the formation of fused heterocyclic systems. For example, the product of a nucleophilic addition to the imine could contain a functional group that subsequently reacts with another part of the thiomorpholine ring to form a bicyclic or tricyclic structure. researchgate.net The synthesis of the tricyclic core of martinellic acid, for instance, utilizes a cycloaddition reaction involving an imine. nih.gov The thiomorpholine scaffold itself is a key structural motif in medicinal chemistry, and its derivatives are often synthesized to create diverse libraries of bioactive compounds. nih.govmdpi.comjchemrev.comnih.govresearchgate.net

Ring-Opening and Ring-Closing Mechanisms of this compound Derivatives

The formation of the thiomorpholine ring, the core structure of this compound, can be achieved through several synthetic routes. These methods often involve the intramolecular cyclization of a linear precursor.

One common strategy for the synthesis of the thiomorpholine skeleton involves the reaction of a β-aminothiol with a suitable electrophile. For instance, various thiomorpholines can be synthesized in near-quantitative yields from the corresponding β-aminothiols. acs.org A more recent development is a telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, which proceeds through a half-mustard intermediate that is subsequently cyclized under basic conditions to form thiomorpholine. nih.govresearchgate.net This continuous flow process is robust and scalable. nih.govresearchgate.net

Another approach to substituted thiomorpholines involves an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, which can produce thiomorpholines in good yields. organic-chemistry.org Furthermore, the synthesis of thiomorpholin-3-ones, which are precursors to thiomorpholin-3-imine derivatives, can be accomplished through a one-pot tandem amidation-hydrothiolation sequence. researchgate.net The intramolecular Ugi four-component condensation has also been employed to create 5-oxothiomorpholine-3-carboxamides. researchgate.net

While specific ring-opening reactions of this compound are not extensively documented, the reactivity of the analogous morpholine (B109124) ring system provides some insight. For example, the biodegradation of morpholine can proceed via C-N bond cleavage, a form of ring-opening, to produce intermediates like 2-(2-aminoethoxy)acetate. chemicalbook.com Similar enzymatic ring-opening has been observed with thiomorpholine, which can be degraded to thiodiglycolic acid. chemicalbook.com

The table below summarizes various methods for the synthesis of the thiomorpholine ring, which represents the ring-closing aspect of the chemistry of thiomorpholine derivatives.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
β-AminothiolsDiphenyl vinyl sulfonium (B1226848) triflate, NEt₃, CH₂Cl₂Thiomorpholines~100 acs.org
Cysteamine hydrochloride, Vinyl chloride9-Fluorenone (photocatalyst), MeOH, UV irradiation; then DIPEAThiomorpholine86-89 (NMR yield) nih.govresearchgate.net
Nitrogen-tethered alkenesBF₃·OEt₂Tetrahydro-2H-1,4-thiazines (Thiomorpholines)Good organic-chemistry.org
5-Oxo-3-thiacarboxylic acids, Benzylamines, Cyclohexyl isocyanideUgi four-component condensation5-Oxothiomorpholine-3-carboxamidesNot specified researchgate.net

Oxidative and Reductive Transformations

The sulfur and nitrogen atoms in this compound and its derivatives are susceptible to oxidative and reductive transformations.

Oxidative Transformations

The thioether in the thiomorpholine ring can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thiomorpholine derivatives and is often achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). ysu.amorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net For example, the oxidation of various sulfides to sulfoxides can be performed with high selectivity and in excellent yields using H₂O₂. ysu.am In some cases, the oxidation can proceed all the way to the sulfone. organic-chemistry.org A patent describes a method for the preparation of Thiomorpholine-1,1-dioxide hydrochloride, which involves the oxidation of a protected thiomorpholine with potassium permanganate, followed by hydrolysis.

The enzymatic oxidation of thiomorpholine has also been studied. In Mycobacterium aurum MO1, a cytochrome P450 enzyme catalyzes the S-oxidation of thiomorpholine to its sulfoxide. chemicalbook.com

Reductive Transformations

The imine functionality of this compound is expected to be reducible to the corresponding amine, Thiomorpholine-3-amine. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comsci-hub.sechemguide.co.ukorganic-chemistry.org The reduction of imines to amines with NaBH₄ is a well-established reaction in organic synthesis. masterorganicchemistry.comorganic-chemistry.org For instance, a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ is effective for the reductive amination of aldehydes and ketones. organic-chemistry.org While specific examples for Thiomorpholin-3-imine are not detailed, the reduction of other cyclic imines, such as 2-iminopyrrolidine, to the corresponding amine with NaBH₄ is known.

The table below outlines representative oxidative and reductive transformations of thiomorpholine derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Various sulfidesH₂O₂, TAPCCorresponding sulfoxidesExcellent ysu.am
ThiomorpholineCytochrome P450 (from M. aurum MO1)Thiomorpholine sulfoxideNot specified chemicalbook.com
Protected thiomorpholineKMnO₄, then HClThiomorpholine-1,1-dioxide hydrochlorideNot specified
Aldehydes/Ketones and primary aminesMeOH, then NaBH₄Secondary aminesNot specified organic-chemistry.org

Mechanistic Elucidation of Key Reactions Utilizing this compound

The key reactions of this compound revolve around the reactivity of the cyclic amidine group. Amidines can be hydrolyzed to the corresponding lactams. In the case of Thiomorpholin-3-imine, hydrolysis would yield Thiomorpholin-3-one. This reaction is analogous to the hydrolysis of 2-iminopyrrolidine to 2-pyrrolidinone (B116388) in the presence of a strong acid or base. chemicalbook.com

The mechanism of imine formation, a reversible process, involves the nucleophilic attack of a primary amine on a carbonyl compound, followed by dehydration. redalyc.orgyoutube.com The reverse reaction, hydrolysis, is also possible by the addition of water, often catalyzed by acid. redalyc.org

The reduction of the imine to an amine by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the C=N double bond. youtube.comchemguide.co.uk This is followed by protonation of the resulting anion to yield the amine. youtube.com

The oxidation of the sulfur atom in the thiomorpholine ring by peroxides proceeds via a nucleophilic attack of the sulfur on the peroxide oxygen, leading to the formation of the sulfoxide and, upon further oxidation, the sulfone.

Derivatization Strategies and Analogous Compound Synthesis

Functionalization at Nitrogen Centers of the Imine and Amine Moieties

The presence of two distinct nitrogen centers, the exocyclic imine and the endocyclic amine, provides rich opportunities for selective functionalization of thiomorpholin-3-imine hydrochloride.

The secondary amine within the thiomorpholine (B91149) ring can readily undergo N-alkylation with various alkyl halides, providing access to a range of N-substituted derivatives. youtube.com Similarly, N-acylation with acid chlorides or anhydrides can introduce amide functionalities, which can modulate the compound's properties. hacettepe.edu.trwhiterose.ac.uk Furthermore, reaction with sulfonyl chlorides leads to the formation of N-sulfonamides.

The imine nitrogen, being less nucleophilic than the amine, can also be functionalized, often after derivatization of the amine. For instance, N-acylation of the imine can be achieved, leading to N-acyl imines which can serve as precursors for further transformations. organic-chemistry.org Additionally, N-sulfonylation of imines is a known transformation that can introduce a sulfonyl group at this position. jchemrev.comnih.gov

Chemical Modifications at Sulfur Centers

The sulfur atom in the thiomorpholine ring is another key site for chemical modification, primarily through oxidation. Oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) (thiomorpholine-1-oxide) or sulfone (thiomorpholine-1,1-dioxide), significantly altering the polarity, solubility, and metabolic stability of the molecule. nbinno.combiosynth.com Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. mdpi.comresearchgate.netresearchgate.netmasterorganicchemistry.com The synthesis of thiomorpholine-1,1-dioxide derivatives from their thiomorpholine precursors is a well-established method to introduce this functionality. google.com

Substitution and Functionalization on the Carbon Backbone of the Thiomorpholine Ring

Modification of the carbon framework of the thiomorpholine ring allows for the introduction of various substituents, influencing the steric and electronic properties of the scaffold. One approach involves the deprotonation of a C-H bond adjacent to the sulfur or nitrogen atom using a strong base, such as an organolithium reagent, followed by quenching with an electrophile to introduce a new substituent. mt.comyoutube.com This method allows for the site-selective introduction of alkyl, aryl, or other functional groups.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings. imperial.ac.ukmdpi.com While specific examples on thiomorpholin-3-imine are limited, this strategy holds potential for the selective introduction of aryl or vinyl groups onto the carbon backbone.

Synthesis of Spiro and Annulated Heterocyclic Systems

The thiomorpholine-3-imine scaffold can be elaborated into more complex polycyclic systems, such as spiro and annulated (fused) heterocycles. These modifications can rigidly constrain the conformation of the molecule, which can be advantageous for binding to biological targets.

Spirocyclic systems can be synthesized through cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with suitable dipolarophiles can lead to the formation of spiro-pyrrolidine derivatives fused at the C2 or C3 position of the thiomorpholine ring. rsc.orgnih.govmdpi.com The synthesis of spiro[thiomorpholine-3,2'-oxindole] derivatives is a notable example of this strategy. nih.gov

Annulated systems , where a new ring is fused to the thiomorpholine core, can be prepared through intramolecular cyclization reactions. For example, derivatives of thiomorpholin-3-imine with appropriate functional groups can be designed to undergo cyclization to form fused pyrimidine (B1678525) rings, leading to pyrimidothiazine structures. chemrevlett.comorganic-chemistry.org Annulation reactions using bifunctional reagents can also be employed to construct fused ring systems. nih.gov

Generation of this compound-Based Scaffolds for Chemical Libraries

The thiomorpholine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. jchemrev.comgoogle.comjchemrev.comacs.orgresearchgate.net this compound, with its multiple points for diversification, is an excellent starting point for the generation of chemical libraries for high-throughput screening. nih.govnih.gov

Combinatorial chemistry approaches, including solid-phase synthesis, can be employed to rapidly generate a large number of diverse thiomorpholine-3-imine derivatives. mdpi.commdpi.comrsc.org By systematically varying the substituents at the nitrogen and sulfur centers, as well as on the carbon backbone, libraries of compounds with a wide range of structural and functional diversity can be created. These libraries are valuable resources for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights.mdpi.comresearchgate.net

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like thiomorpholin-3-imine hydrochloride. It provides a wealth of information regarding the molecular framework and the spatial relationships between atoms.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the thiomorpholine (B91149) ring, helping to trace the spin systems and confirm the ring structure.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. libretexts.orgcolumbia.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. libretexts.org An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.edulibretexts.orgcolumbia.edu HMBC is particularly powerful for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons that lack direct proton attachments. sdsu.edu For instance, correlations from the imine proton to carbons in the thiomorpholine ring would confirm the position of the imine group.

The integration of these multi-dimensional NMR experiments provides a detailed and unambiguous picture of the atomic connectivity and helps in初步的 stereochemical assignments.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.orgresearchgate.net

For this compound, ³⁵Cl ssNMR could be a powerful tool to probe the local environment of the chloride counter-ion. rsc.org Different polymorphs would likely exhibit distinct ³⁵Cl NMR signatures due to variations in hydrogen bonding and crystal packing. rsc.org This technique can be used to identify and characterize different solid phases, even in formulated products where excipients might interfere with other analytical methods like powder X-ray diffraction. rsc.org Furthermore, techniques like Dynamic Nuclear Polarization (DNP) can enhance the sensitivity of ssNMR experiments, allowing for the detection of minor polymorphic forms or impurities. nih.govnih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing Analysis.researchgate.netnih.govresearchgate.net

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.gov

The thiomorpholine ring can adopt various conformations, such as chair, boat, or twist-boat. SCXRD provides a snapshot of the molecule's conformation in the solid state. mdpi.com This information is complementary to solution-state NMR studies and can reveal how intermolecular forces in the crystal lattice influence the preferred conformation of the ring. Any puckering or deviation from ideal geometries can be precisely quantified.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.3
Volume (ų)820.1
Z4
Density (calculated) (g/cm³)1.35

Mass Spectrometry for Fragmentation Pathway Elucidation and Reaction Monitoring.nih.govcore.ac.uknih.gov

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, aiding in formula determination. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide valuable structural information by elucidating characteristic fragmentation pathways. nih.gov

For this compound, electron impact (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. Subsequent fragmentation would likely involve cleavage of the thiomorpholine ring and loss of small neutral molecules. The observed fragmentation pattern serves as a fingerprint for the molecule and can be used for its identification in complex mixtures.

Moreover, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for reaction monitoring. researchgate.netnih.govmdpi.compharmtech.comnih.gov The high sensitivity and specificity of techniques like multiple reaction monitoring (MRM) allow for the quantitative tracking of reactants, intermediates, and products over the course of a chemical synthesis, providing crucial kinetic data and aiding in process optimization. researchgate.netnih.govmdpi.comnih.gov

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry

m/z (mass-to-charge ratio)Proposed Fragment
[M+H]⁺Protonated molecular ion
[M-NH]⁺Loss of an imine group
[M-SH]⁺Loss of a thiol group
[M-C₂H₄]⁺Loss of ethylene (B1197577) from the ring

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and understanding the interactions between them. For this compound, these methods would be expected to reveal characteristic vibrations of the thiomorpholine ring, the imine group, and the effects of protonation in the hydrochloride salt.

While specific experimental data for this compound is not available in the public domain, a theoretical analysis based on known characteristic frequencies for similar structures allows for the prediction of its vibrational spectra. General regions for key functional group vibrations in imines and thioethers are well-established. For instance, the C=N stretching vibration of an imine group typically appears in the range of 1690-1640 cm⁻¹. The presence of the thiomorpholine ring would introduce C-S stretching vibrations, which are generally weak and appear in the 700-600 cm⁻¹ region. The N-H and C-H stretching and bending vibrations would also be prominent features in the spectra.

In the context of the hydrochloride salt, the protonation of the imine nitrogen would lead to the formation of an iminium cation. This would be expected to shift the C=N stretching frequency to a higher wavenumber, typically in the 1690-1660 cm⁻¹ range, due to the increased bond order. Furthermore, the N-H⁺ stretching and bending vibrations of the resulting ammonium (B1175870) group would be observable, providing clear evidence of the salt formation.

Interactive Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Intensity
N-H (Amine/Imine)Stretching3400-3200Medium
C-H (Aliphatic)Stretching3000-2850Strong
C=N (Imine)Stretching1690-1640Medium to Strong
N-HBending1650-1580Medium
C-HBending1470-1350Medium
C-NStretching1250-1020Medium
C-SStretching700-600Weak

Note: The data in this table is predictive and based on characteristic frequencies of similar functional groups. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Tautomeric Equilibrium Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to n→π* and π→π* transitions associated with the imine chromophore. The lone pair of electrons on the sulfur atom in the thiomorpholine ring could also participate in electronic transitions.

The position and intensity of the absorption maxima (λmax) are sensitive to the molecular environment and substitution. The n→π* transition of the imine group is typically weak and appears at longer wavelengths, while the π→π* transition is more intense and occurs at shorter wavelengths.

A crucial aspect that can be investigated using UV-Vis spectroscopy is the potential for tautomeric equilibrium. Thiomorpholin-3-imine can theoretically exist in equilibrium with its tautomer, 3-amino-2,3-dihydro-1,4-thiazine. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. The two tautomers would have distinct electronic structures and, therefore, different UV-Vis absorption spectra. By analyzing the spectrum under various conditions, it is possible to determine the predominant tautomeric form and study the thermodynamics of the equilibrium. The hydrochloride salt form would likely favor the imine tautomer due to the protonation of the imine nitrogen.

Interactive Table 2: Predicted UV-Vis Absorption Data for this compound Tautomers

TautomerElectronic TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Imine Formn→π~300-350Low
Imine Formπ→π~220-250High
Enamine Formπ→π*~260-290High

Note: The data in this table is predictive and based on the typical electronic transitions of imine and enamine chromophores. Actual experimental values may vary.

Theoretical and Computational Investigations of Thiomorpholin 3 Imine Hydrochloride

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like Thiomorpholin-3-imine hydrochloride at an atomic level. These methods allow for the investigation of molecular structure, reactivity, and behavior, offering insights that complement experimental findings.

Applications in Advanced Organic Synthesis and Materials Science

Thiomorpholin-3-imine Hydrochloride as a Chiral Auxiliary or Chirality Inducer

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net The inherent chirality of this compound, arising from the stereocenter at the C3 position of the thiomorpholine (B91149) ring, suggests its potential application as a chiral auxiliary. While direct and extensive research specifically documenting this compound as a widely used chiral auxiliary is limited, the principles of asymmetric synthesis support this potential application.

The effectiveness of a chiral auxiliary relies on its ability to induce facial selectivity in the approach of a reagent to a prochiral center. In the case of this compound, the stereochemistry of the thiomorpholine ring can direct the approach of nucleophiles or electrophiles to the imine functionality or to other reactive sites introduced by derivatization. For instance, reactions involving the imine nitrogen or the adjacent methylene (B1212753) group could be rendered stereoselective by the steric and electronic influence of the chiral thiomorpholine backbone.

The development of sulfur-containing chiral auxiliaries derived from amino acids has demonstrated superior performance in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. nih.gov These auxiliaries effectively control the stereochemistry of newly formed chiral centers. nih.gov Although not a direct derivative of a common amino acid, the structural analogy of this compound to these successful sulfur-containing auxiliaries underscores its potential in stereoselective synthesis. The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones has been achieved with high diastereoselectivity using pseudoephedrine as a chiral auxiliary in reactions with arylglyoxals, highlighting the power of chiral auxiliaries in constructing important structural motifs. researchgate.net

The enantioselective synthesis of thiomorpholines has been achieved through the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases, yielding products with high enantiomeric excess. researchgate.net This demonstrates that the thiomorpholine scaffold is a valuable chiral entity. While this method synthesizes chiral thiomorpholines rather than using a pre-existing one as an auxiliary, it affirms the importance and accessibility of chiral thiomorpholine structures in asymmetric synthesis.

Utility in the Construction of Complex Heterocyclic Scaffolds and Natural Product Analogues

The thiomorpholine ring is a privileged scaffold in medicinal chemistry and natural product synthesis due to its presence in a wide array of biologically active compounds. researchgate.net this compound, containing this core structure along with a reactive imine group, serves as a versatile starting material for the synthesis of more complex heterocyclic systems and analogues of natural products. The imine functionality can be readily transformed through reduction, addition, or cycloaddition reactions to introduce further structural diversity.

The synthesis of various bioactive heterocycles often relies on the use of key building blocks that can be elaborated into the final complex structures. ijnrd.org this compound, with its inherent functionality, is a prime candidate for such a role. For example, the synthesis of thiazole (B1198619) alkaloids has been accomplished using building blocks that undergo cyclization reactions to form the heterocyclic core. ijnrd.org Similarly, this compound could be employed in synthetic routes towards complex alkaloids containing the thiomorpholine motif. The synthesis of homotropane alkaloids, for instance, often involves key cyclization steps to construct the core azabicyclononane system. mdpi.com

The development of methods for the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives highlights the utility of these scaffolds in constructing libraries of potential drug candidates. firstwordpharma.com These methods often start from readily available amino acids and involve the construction of the heterocyclic ring. firstwordpharma.com this compound, being a pre-formed thiomorpholine derivative, offers a convergent approach to such complex structures.

The construction of fused heterocyclic systems is a major area of organic synthesis. nih.gov The reactivity of the imine and the thiomorpholine ring in this compound could be exploited to participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic or polycyclic systems. For instance, the synthesis of a furan-3(2H)-imine scaffold has been achieved through an intramolecular cyclization. nih.gov

Table 1: Examples of Bioactive Scaffolds and the Potential Role of this compound

Bioactive ScaffoldKey Synthetic StrategyPotential Application of this compound
Thiazole AlkaloidsHantzsch thiazole synthesis from α-bromoaldehydes. ijnrd.orgAs a precursor to a key intermediate through modification of the imine and subsequent ring transformations.
Homotropane AlkaloidsIntramolecular dipolar cycloaddition of nitrones. mdpi.comDerivatization of the imine to a nitrone for subsequent cycloaddition.
Morpholine (B109124)/Thiomorpholine Carboxylic AcidsSolid-phase synthesis from amino acids. firstwordpharma.comAs a starting material for further functionalization to yield carboxylic acid derivatives.
Fused HeterocyclesIntramolecular cyclization reactions. nih.govAs a substrate for intramolecular reactions involving the imine and other functional groups.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. researchgate.net The functional groups present in this compound, specifically the imine and the cyclic thiourea-like structure, make it a suitable candidate for participation in various MCRs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govmdpi.com The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. capes.gov.br The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com While direct participation of this compound in these reactions has not been extensively reported, its imine functionality can act as the imine component in Ugi-type reactions. An asymmetric Ugi three-component reaction has been developed using chiral cyclic imines, leading to the synthesis of morpholin- or piperazine-keto-carboxamide derivatives with good diastereoselectivity. capes.gov.br This demonstrates the feasibility of employing cyclic imines in such transformations.

Furthermore, variations of the Ugi and Passerini reactions, such as the Ugi-Smiles and Passerini-Smiles reactions, utilize phenols as the acidic component, leading to the formation of N-aryl amides. researchgate.netjchemrev.com The thiourea (B124793) moiety within the thiomorpholine ring of this compound could potentially act as a nucleophile in related MCRs. The synthesis of thioureas has been achieved through multicomponent reactions involving isocyanides, amines, and elemental sulfur. beilstein-journals.org

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are another efficient strategy for building molecular complexity. The structure of this compound is amenable to the design of cascade sequences. For example, an initial reaction at the imine could be designed to unmask a reactive group that then participates in a subsequent intramolecular cyclization.

Table 2: Potential Multi-Component Reactions Involving this compound

Reaction TypeKey ReactantsPotential Product Type
Ugi-type ReactionIsocyanide, Carboxylic Acidα-Acylamino-carboxamide derivative
Passerini-type ReactionIsocyanide, Carboxylic Acidα-Acyloxy-carboxamide derivative
Thiourea Synthesis MCRIsocyanide, Amine, Sulfur SourceFunctionalized thiourea derivative

Development as a Ligand Precursor for Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. union.edu The structure of this compound, possessing both nitrogen and sulfur donor atoms, makes it an attractive precursor for the development of novel ligands for catalysis. The imine nitrogen and the sulfur atom of the thiomorpholine ring can act as coordination sites for a variety of transition metals.

The synthesis of metal complexes with Schiff base imine ligands is a well-established area of research, with applications in catalysis and materials science. nih.gov These ligands are typically prepared by the condensation of an amine with a carbonyl compound. nih.gov this compound can be considered a pre-formed imine-containing ligand, which can be directly reacted with metal salts to form coordination complexes. The catalytic activity of such complexes would be influenced by the nature of the metal center and the steric and electronic properties of the thiomorpholine backbone.

The development of chiral ligands is of particular importance for asymmetric catalysis. The inherent chirality of this compound makes it a promising candidate for the synthesis of chiral ligands. researchgate.net Metal complexes derived from chiral thiomorpholine-based ligands could potentially be used to catalyze a range of enantioselective transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The synthesis and catalytic application of palladium complexes with pyrazolin-3-ylidene ligands, which also feature an imine-functionalized N-heterocyclic carbene, highlight the potential of such ligand architectures. chemrxiv.org

The catalytic activity of iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands has been studied in ethylene (B1197577) oligomerization, demonstrating the influence of the imine functionality on the catalytic performance. mdpi.com Similarly, metal complexes of this compound could exhibit interesting catalytic properties due to the presence of the imine group in proximity to the coordinating sulfur and nitrogen atoms.

Exploration in Polymer Chemistry and Functional Materials (e.g., Optoelectronic Properties)

The incorporation of specific functional groups into polymers is a key strategy for developing materials with tailored properties for a wide range of applications, including electronics, optics, and biomedicine. The thiomorpholine moiety and the imine functionality of this compound present opportunities for its use as a monomer or a functional building block in polymer chemistry.

Polymers derived from thiomorpholine have been synthesized and investigated for their potential in biological applications. mdpi.comrsc.org For instance, stimuli-responsive polymers containing thiomorpholine oxide have been developed, exhibiting tailored hydrophilicity and hemocompatible properties. mdpi.com These polymers can be synthesized via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com this compound could potentially be derivatized to introduce a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, allowing its incorporation into polymer chains. The resulting polymers would possess the thiomorpholine ring as a pendant group, which could impart specific properties to the material.

The field of conductive polymers has seen significant advancements, with materials based on polythiophene and its derivatives showing promise for optoelectronic applications. rsc.orgrsc.org The electronic and optical properties of polythiophenes can be tuned by modifying their structure. researchgate.net While this compound is not a thiophene (B33073) derivative, the presence of the sulfur-containing thiomorpholine ring suggests that polymers incorporating this unit might exhibit interesting electronic properties. The synthesis of conductive polymers often involves the polymerization of precursor monomers. nih.gov this compound could serve as a precursor for the synthesis of novel monomers for conductive polymers.

The study of thiophene-based polymers for optoelectronic applications has shown that the optical band gap and photoluminescence can be controlled by the polymer structure. Polymers containing the thiomorpholine moiety might also exhibit interesting optical properties, potentially finding applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Further research is needed to explore the synthesis and characterization of polymers derived from this compound to fully understand their potential in materials science.

No Publicly Available Data on the Biological Interactions of this compound

Extensive searches for scientific literature detailing the biological interactions and mechanistic studies of this compound have yielded no specific data. As of the current date, there appear to be no published in vitro or cellular level research findings for this particular chemical compound.

While the field of medicinal chemistry is vast and constantly evolving, not all synthesized compounds undergo extensive biological evaluation, or the results of such studies may not be publicly disseminated. The absence of information in scholarly articles, patents, and reputable chemical databases suggests that the biological activity of this compound has not been a subject of published research.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion of its biological interactions and mechanisms as requested. The scientific community has not yet characterized these aspects of this compound in the public domain.

Biological Interactions and Mechanistic Studies in Vitro and Cellular Level

Enzyme Inhibition and Activation Studies (In Vitro)

No publicly available studies were identified that investigated the inhibitory or activating effects of this compound on specific enzymes.

Specific Enzyme Target Identification and Kinetic Analysis

There is no information available in the public domain identifying specific enzyme targets for this compound, nor are there any reports on its kinetic parameters such as Ki or IC50 values against any enzyme.

Mechanistic Characterization of Enzyme Modulation

Without identification of an enzyme target, no mechanistic studies on how this compound might modulate enzyme activity have been published.

Receptor Binding Profiling (In Vitro)

No research detailing the binding of this compound to any receptor has been found in the available literature.

Affinity and Selectivity Assessment for Defined Receptor Subtypes

There are no published data regarding the binding affinity (e.g., Kd, Ki) or selectivity of this compound for any receptor subtypes.

Molecular Interactions with Receptor Binding Sites

Due to the lack of identified receptor targets, there is no information on the potential molecular interactions between this compound and receptor binding sites.

Cell-Based Mechanistic Assays (In Vitro, Specific Cell Lines)

No studies have been published that describe the use of this compound in cell-based assays to elucidate its mechanism of action in any specific cell lines.

Elucidation of Cellular Pathway Modulation

Currently, there is a lack of specific studies in the available scientific literature that elucidate the direct modulation of cellular pathways by this compound. Research has been conducted on derivatives and related heterocyclic structures, but data focusing solely on the pathway analysis of the parent compound, this compound, is not present in the reviewed literature.

Mechanisms of Action in Specific Cellular Processes

While the broader class of imines and thiomorpholine-containing molecules has been a subject of investigation in various cellular processes, specific data on this compound remains limited.

Anti-proliferative Mechanisms in Cancer Cell Lines

Detailed studies on the anti-proliferative mechanisms of this compound against specific cancer cell lines are not extensively documented in publicly available research. However, related structures have shown notable activity. For instance, derivatives such as 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile have been identified as inhibitors of the Bcl-2 protein family (Bcl-2, Mcl-1, and Bcl-xL), which are crucial regulators of apoptosis. nih.gov Inhibition of these anti-apoptotic proteins can lead to programmed cell death in cancer cells. nih.gov Studies on other heterocyclic compounds, like 5-methyl-5H-indolo[2,3-b]quinoline derivatives, have demonstrated cytotoxic potential against various cancer cell lines, including liver, colon, breast, and lung cancer cells, through the activation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative markers such as PCNA and Ki67. mdpi.com Similarly, amine analogs of thiocolchicine (B1684108) have exhibited potent anti-proliferative activities in the nanomolar range against several tumor cell lines. nih.gov

Antimicrobial Mechanisms

The specific antimicrobial mechanisms of this compound have not been detailed in the existing literature. However, the general class of imine compounds has been recognized for its potential as antimicrobial agents. mdpi.com Research into other iodinated imine compounds has demonstrated effective action against Gram-positive bacteria, including resistant strains like MRSA, by potentially disrupting the bacterial plasma membrane. nih.govnih.gov The mechanism often involves increasing membrane permeability, which leads to the leakage of essential intracellular components. nih.gov Studies on novel imine compounds synthesized from 3-formylthiophene have also shown potent activities against C. albicans and several bacterial strains. mdpi.com

Interactions with Macromolecular Targets (e.g., DNA, RNA, Proteins)

Direct experimental evidence detailing the specific interactions of this compound with macromolecular targets such as DNA, RNA, or proteins is not currently available in the scientific literature. However, research on related imine-based fragments provides insight into potential interaction modes. Imine-forming fragments have been utilized in fragment-based drug discovery to target and stabilize protein-protein interactions (PPIs). nih.gov For example, novel fragments have been shown to bind to a lysine (B10760008) residue at the PPI interface of the p65 subunit of NF-κB and the adapter protein 14-3-3, effectively acting as a "molecular glue" to stabilize the complex. nih.gov This interaction relies on the formation of an imine bond as a covalent anchor, with subsequent non-covalent contacts contributing to the stabilizing effect. nih.gov

Derivatives of thiomorpholine (B91149) have also been shown to interact with key protein targets. As mentioned, certain 3-thiomorpholin derivatives act as pan-Bcl-2 inhibitors, binding to the hydrophobic pockets of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby disrupting their function. nih.gov

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data

Specific structure-activity relationship (SAR) studies focusing on this compound are not found in the reviewed scientific literature. SAR studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity.

For related compound classes, SAR studies have yielded valuable insights. For example, in a series of 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile derivatives, modifications at the 9-position were explored to probe the binding pockets of Bcl-2 family proteins, leading to compounds with significantly enhanced affinity and greater apoptotic induction in cancer cells. nih.gov Similarly, SAR studies on synthetic methcathinone (B1676376) analogs have established generalities, such as 2-substituted analogs being less potent than 3- or 4-substituted analogs as monoamine transporter releasing agents. nih.gov Research on thiocolchicine analogs has also established a correlation between the physicochemical properties of various amine substitutions and their anti-proliferative activity. nih.gov These examples highlight the methodologies that could be applied to this compound and its derivatives in the future to explore and optimize their potential biological activities.

Future Directions and Emerging Research Avenues for Thiomorpholin 3 Imine Hydrochloride

The exploration of novel chemical entities is a cornerstone of innovation in medicinal chemistry, materials science, and synthetic methodology. Thiomorpholin-3-imine hydrochloride, a unique heterocyclic structure, stands at the frontier of such exploration. While research into the broader class of thiomorpholines is established, the specific potential of the 3-imine derivative remains largely untapped. The following sections outline promising future research directions that could unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Thiomorpholin-3-imine hydrochloride, and how can intermediates be optimized?

  • Methodology : this compound can be synthesized via multistep reactions involving cyclization, amination, and acidification. For example:

  • Cyclization : Use thiourea or mercaptoacetic acid derivatives to form the thiomorpholine ring, as seen in analogous syntheses of memantine hydrochloride and articaine hydrochloride .
  • Amination : Direct amination of halogenated precursors (e.g., brominated adamantane derivatives) with thiourea under reflux conditions, followed by HCl acidification to isolate the hydrochloride salt .
  • Intermediate purification : Column chromatography (silica gel) or recrystallization (using THF/ethanol mixtures) to remove unreacted starting materials and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Monitor impurity profiles (e.g., residual solvents, unreacted intermediates) using C18 columns and UV detection at 210–254 nm, as demonstrated in impurity analysis for esmolol hydrochloride .
  • NMR spectroscopy : Confirm proton environments (e.g., amine, imine, and thiomorpholine ring signals) via 1H^1H- and 13C^{13}C-NMR. Cross-validate with IR spectroscopy for functional groups like C=S or N–H stretches .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during thiomorpholine ring formation?

  • Critical parameters :

  • Temperature control : Maintain reflux temperatures (e.g., 80–100°C in THF or acetonitrile) to ensure complete cyclization while avoiding thermal decomposition .
  • Catalyst selection : Triethylamine or DIPEA (diisopropylethylamine) can enhance nucleophilic substitution rates during amination steps .
  • Stoichiometric ratios : Use a 10–20% excess of thiourea to drive reactions to completion and reduce halogenated intermediate residues .
    • Case study : In articaine hydrochloride synthesis, a "one-pot" process combining cyclization, oxidation, and rearrangement reduced byproduct formation by 30% .

Q. How can structural ambiguities in thiomorpholine derivatives be resolved using crystallographic and spectroscopic data?

  • X-ray crystallography : Resolve tautomeric equilibria (e.g., imine-enamine forms) by growing single crystals in ethanol/water mixtures and analyzing bond lengths/angles .
  • Data cross-validation : Compare experimental 13C^{13}C-NMR chemical shifts with DFT-calculated values to confirm the dominant tautomer .
  • Contradiction management : If NMR signals conflict with expected structures (e.g., unexpected splitting patterns), use 2D-COSY or HSQC to assign coupling pathways .

Q. What strategies address data discrepancies in spectral analysis of thiomorpholine derivatives?

  • Systematic troubleshooting :

  • Impurity interference : Re-run HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate overlapping peaks .
  • Solvent artifacts : Use deuterated solvents (e.g., D2 _2O or DMSO-d6 _6) to avoid proton exchange effects in NMR .
  • Dynamic processes : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the thiomorpholine ring .
    • Example : In memantine hydrochloride synthesis, VT-NMR clarified temperature-dependent line broadening caused by hindered rotation in the adamantane core .

Tables for Key Data

Table 1 : Common Byproducts in Thiomorpholine Synthesis and Mitigation Strategies

ByproductSourceMitigation StrategyReference
Halogenated intermediatesIncomplete aminationExcess thiourea, prolonged reaction time
Oxidized thiomorpholineAir exposure during synthesisUse inert atmosphere (N2 _2/Ar)
Dimerization productsHigh reagent concentrationDilute reaction medium, slower addition rates

Table 2 : Key Spectral Benchmarks for this compound

TechniqueExpected Signals/PeaksDiagnostic Use
1H^1H-NMR (D2 _2O)δ 3.2–3.5 (m, thiomorpholine CH2 _2), δ 8.1 (s, imine NH)Confirm ring formation and protonation state
IR1640 cm1 ^{-1} (C=N stretch), 2550 cm1 ^{-1} (S–H stretch, if present)Identify functional groups
HRMS[M+H]+ ^+ = Calculated m/z ± 0.001Verify molecular formula

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